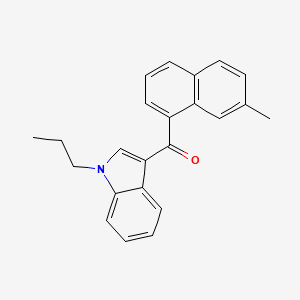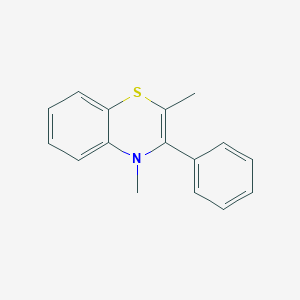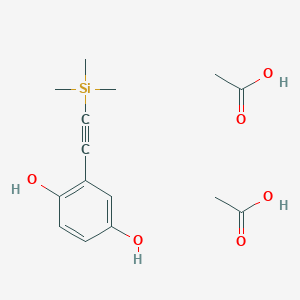
(7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone is a synthetic organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring substituted with a methyl group at the 7th position and an indole ring substituted with a propyl group at the 1st position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methylnaphthalene and 1-propyl-1H-indole.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 7-methylnaphthalene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The intermediate compound is then subjected to a coupling reaction with 1-propyl-1H-indole. This reaction is typically carried out under basic conditions using a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
化学反应分析
Types of Reactions
(7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are common examples of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
(7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications. It is studied for its role in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is used in the formulation of dyes, pigments, and polymers.
作用机制
The mechanism of action of (7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(7-methylnaphthalen-1-yl)(1-ethyl-1H-indol-3-yl)methanone: Similar structure with an ethyl group instead of a propyl group.
(7-methylnaphthalen-1-yl)(1-methyl-1H-indol-3-yl)methanone: Similar structure with a methyl group instead of a propyl group.
(7-methylnaphthalen-1-yl)(1-butyl-1H-indol-3-yl)methanone: Similar structure with a butyl group instead of a propyl group.
Uniqueness
(7-methylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
824960-09-0 |
|---|---|
分子式 |
C23H21NO |
分子量 |
327.4 g/mol |
IUPAC 名称 |
(7-methylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C23H21NO/c1-3-13-24-15-21(18-8-4-5-10-22(18)24)23(25)19-9-6-7-17-12-11-16(2)14-20(17)19/h4-12,14-15H,3,13H2,1-2H3 |
InChI 键 |
ZKOYGSLENBLSRY-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)

![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)
![1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14210224.png)
![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)


![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)
![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)


